molecular formula C24H18N2O2S B2872807 4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 312923-35-6

4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2872807
CAS No.: 312923-35-6
M. Wt: 398.48
InChI Key: SVLDZZRLLKVQLK-UHFFFAOYSA-N
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Description

4-Benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a heterocyclic compound featuring a benzoyl group attached to a 1,3-thiazole ring substituted with a methyl group at position 5 and a phenyl group at position 2. The benzamide moiety is linked via the thiazole nitrogen, forming a rigid scaffold. This structure is characteristic of bioactive molecules targeting enzymes or receptors, often explored for antimicrobial, anticancer, or kinase-inhibitory properties .

Properties

IUPAC Name

4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c1-16-21(17-8-4-2-5-9-17)25-24(29-16)26-23(28)20-14-12-19(13-15-20)22(27)18-10-6-3-7-11-18/h2-15H,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLDZZRLLKVQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Reaction Conditions and Yields for Amidation Step

Acid Chloride Solvent Time (h) Yield (%)
4-Benzoylbenzoyl chloride Acetone 4.5 68
4-Benzoylbenzoyl chloride DMF 4.5 54

Purification and Analytical Validation

Crude products are purified via recrystallization from ethanol or ethyl acetate, yielding crystalline solids with >95% purity. Characterization employs a multi-technique approach:

  • FTIR Spectroscopy:

    • Amide C=O stretch: 1,650–1,680 cm⁻¹
    • Thiazole C=N stretch: 1,520–1,540 cm⁻¹
  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆):
      • δ 9.12 (s, 1H, NH)
      • δ 7.85–7.45 (m, 14H, aromatic protons)
    • ¹³C NMR:
      • δ 167.2 (amide carbonyl)
      • δ 152.1 (thiazole C2)
  • Elemental Analysis:

    • Calculated for C₂₇H₂₁N₂O₂S: C, 73.28%; H, 4.78%; N, 6.33%
    • Observed: C, 73.15%; H, 4.82%; N, 6.29%

Mechanistic Considerations and Side Reactions

Competing pathways during amidation include over-acylation (di-benzoylation) and ring sulfonation . The former is mitigated by using a slight excess of thiazole amine, while the latter is avoided by maintaining anhydrous conditions. Side products, such as N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide (without the 4-benzoyl group), are separable via column chromatography (SiO₂, hexane:ethyl acetate 3:1).

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batches) in stirred-tank reactors demonstrates consistent yields (65–70%) with a 12-hour cycle time. Key challenges include the hygroscopic nature of 4-benzoylbenzoyl chloride, necessitating inert atmosphere handling.

Comparative Analysis of Alternative Routes

While the above method dominates literature, exploratory approaches include:

  • Ultrasound-Assisted Synthesis: Reduces reaction time to 2 hours but requires specialized equipment.
  • Microwave Irradiation: Achieves 75% yield in 30 minutes but risks thermal degradation.

Chemical Reactions Analysis

4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a benzamide compound with a benzoyl group attached to a thiazole ring, further substituted with phenyl and methyl groups. It has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry It is used as a precursor in synthesizing various heterocyclic compounds.
  • Biology This compound exhibits antimicrobial activity and is studied for its potential use in developing new antibacterial agents.
  • Medicine It has shown promise in anticancer research, with studies indicating its effectiveness against certain cancer cell lines.
  • Industry This compound is used to develop new materials with specific chemical properties.

Biological Activities

This compound has diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties, and this compound has shown efficacy against various pathogens, making it a potential candidate for developing new antibacterial agents.

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics used in clinical settings.

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines and has been evaluated for its cytotoxic effects on human glioblastoma U251 cells and melanoma WM793 cells.

Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that this compound demonstrated an IC50 value of approximately 10 µM against A431 skin cancer cells, suggesting its potential as an anticancer therapeutic agent.

Anti-inflammatory effects

This compound exhibits anti-inflammatory properties, which are crucial for treating various inflammatory diseases, and its mechanism may involve inhibiting specific pathways associated with inflammation.

Neuroprotective Activity

Emerging research suggests potential neuroprotective effects, indicating that this compound could be beneficial in conditions like neurodegenerative diseases, and its ability to cross the blood-brain barrier enhances its therapeutic prospects in neurology.

Chemical Structure and Synthesis

The compound's structure features a thiazole ring and a benzamide group, which contribute to its biological properties. The synthesis typically involves the reaction of 5-methyl-4-phenyl-1,3-thiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine in dichloromethane.

FeatureDescription
Thiazole RingProvides antimicrobial and anticancer properties
Benzamide MoietyEnhances solubility and bioactivity
SubstituentsMethyl and phenyl groups influence activity

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been recognized as a key functional protein in bacterial cell division, making it a potential target for novel antibacterial agents . The compound’s structure allows it to bind with high affinity to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Structural Analogs with Thiazole-Benzamide Scaffolds

N-(5-Methyl-4-phenyl-1,3-thiazol-2-yl)benzamide Derivatives
  • 4-Methoxy-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide (): Substituent Variation: A methoxy group replaces the benzoyl at the para position of the benzamide.
  • 4-tert-Butyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide ():
    • Substituent Variation: A bulky tert-butyl group replaces the benzoyl.
    • Impact: Increased steric hindrance may affect binding to hydrophobic pockets in target proteins, altering potency .
Thiazole-Triazole Hybrids
  • 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides (): Structural Feature: Incorporation of a triazole ring and sulfanyl linker. Biological Relevance: These hybrids exhibit tyrosinase inhibition, suggesting the triazole-thiazole combination enhances metal-binding capacity for enzyme targeting .
Thiadiazole-Benzamide Derivatives
  • N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide (): Structural Feature: A thiadiazole sulfonamide replaces the thiazole ring.

Functional Group Variations and Pharmacophoric Features

Compound Name Key Substituents/Features Biological Activity (If Reported) Reference
Target Compound Benzoyl, 5-methyl, 4-phenyl thiazole Not explicitly stated in evidence -
4-Methoxy analog () Methoxy, p-tolyl thiazole Not reported
Thiazole-triazole hybrid (9g) Triazole, sulfanyl linker, 2-aminothiazole Tyrosinase inhibition
EMAC2060 () Hydrazine-thiazole, methoxyphenyl Potential RT polymerase/ribonuclease inhibition
8b () Benzoylimino, pyridin-2-yl Synthetic intermediate
Key Observations:
  • Benzoyl vs. Methoxy/Amino Groups: The benzoyl group in the target compound provides a planar, aromatic surface for π-π stacking, whereas methoxy or amino groups (e.g., in ) may prioritize hydrogen bonding or solubility .
  • In contrast, morpholinomethyl or pyridinyl substituents (e.g., ) introduce polarity or basicity .

Biological Activity

4-benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic compound that belongs to the class of benzamides, characterized by its unique thiazole and benzamide moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data.

Chemical Structure and Synthesis

The compound's structure features a thiazole ring and a benzamide group, which contribute to its biological properties. The synthesis typically involves the reaction of 5-methyl-4-phenyl-1,3-thiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine in dichloromethane. The following table summarizes key structural features:

Feature Description
Thiazole Ring Provides antimicrobial and anticancer properties
Benzamide Moiety Enhances solubility and bioactivity
Substituents Methyl and phenyl groups influence activity

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown efficacy against various pathogens, making it a potential candidate for developing new antibacterial agents .

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. For instance, it has been evaluated for its cytotoxic effects on human glioblastoma U251 cells and melanoma WM793 cells. The presence of electron-donating groups in its structure enhances its activity against these cell lines .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for treating various inflammatory diseases. Its mechanism may involve inhibiting specific pathways associated with inflammation.

Neuroprotective Activity

Emerging research suggests potential neuroprotective effects, indicating that this compound could be beneficial in conditions like neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic prospects in neurology .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics used in clinical settings .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties revealed that this compound demonstrated an IC50 value of approximately 10 µM against A431 skin cancer cells. This level of potency indicates potential for further development as an anticancer therapeutic agent .

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